N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Final Coupling Reaction: The final step involves the coupling of the benzodioxine-sulfonyl derivative with the oxazolidine derivative in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as Alzheimer’s.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as cholinesterase enzymes in Alzheimer’s disease.
Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels and improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane Derivatives: Compounds such as 1,4-benzodioxane-6-sulfonyl chloride share structural similarities and may have similar reactivity.
Oxazolidine Derivatives: Other oxazolidine-containing compounds may exhibit similar chemical behavior and applications.
Uniqueness
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-15-2-4-16(5-3-15)13-23-21(26)22(27)24-14-20-25(8-9-32-20)33(28,29)17-6-7-18-19(12-17)31-11-10-30-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWICUBWMJUQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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